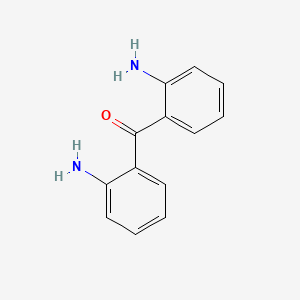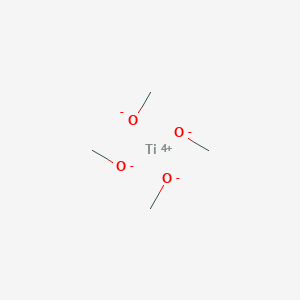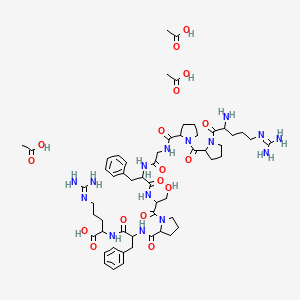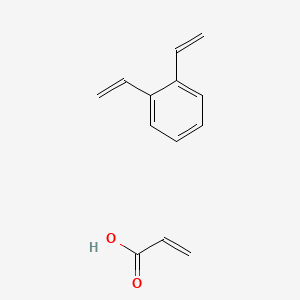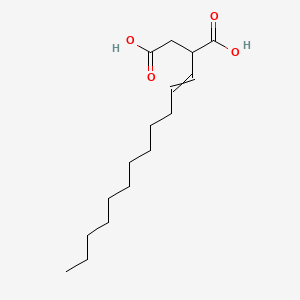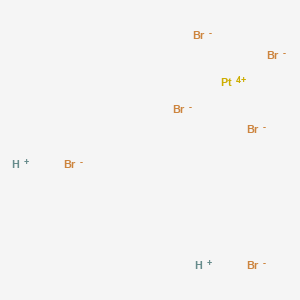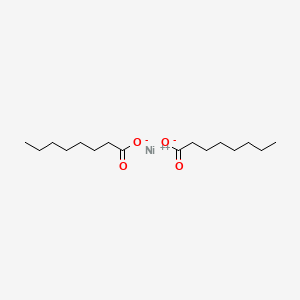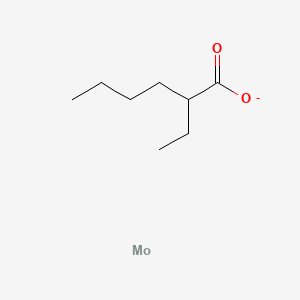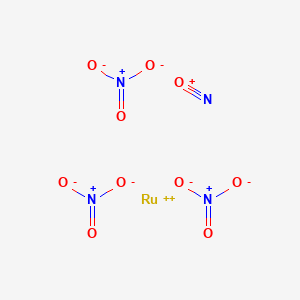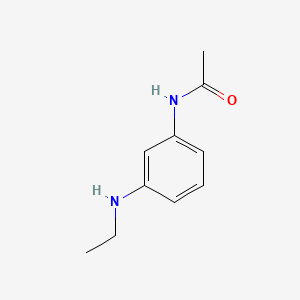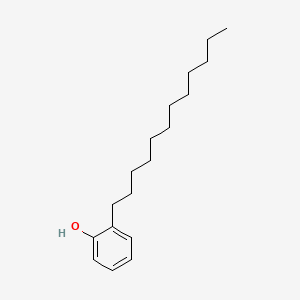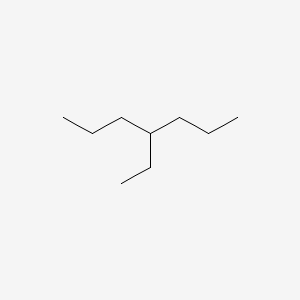
4-Ethylheptane
Overview
Description
4-Ethylheptane is an organic compound classified as an alkane. Its molecular formula is C9H20, and it has a molecular weight of 128.2551 g/mol . The structure of this compound consists of a heptane backbone with an ethyl group attached to the fourth carbon atom. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and as a reference standard in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylheptane can be synthesized through various methods, including the alkylation of heptane with ethyl halides in the presence of a strong base. One common method involves the reaction of heptane with ethyl bromide in the presence of sodium amide (NaNH2) as a base. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-ethylheptene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in 4-ethylheptene to a single bond, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylheptane undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can undergo reduction reactions under specific conditions, such as catalytic hydrogenation.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: No significant change as this compound is already saturated.
Substitution: Haloalkanes such as 4-chloroheptane or 4-bromoheptane.
Scientific Research Applications
4-Ethylheptane has several applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the identification and quantification of hydrocarbons.
Biology: Studied for its potential effects on biological systems, although it is not commonly used in biological research.
Medicine: Limited direct applications, but its derivatives may be explored for pharmaceutical purposes.
Industry: Utilized in the production of specialty chemicals and as a solvent in organic synthesis.
Mechanism of Action
As an alkane, 4-Ethylheptane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as solvent properties, rather than biochemical interactions. In chemical reactions, its mechanism involves typical alkane behavior, such as free radical substitution during halogenation.
Comparison with Similar Compounds
Heptane: A straight-chain alkane with seven carbon atoms.
4-Methylheptane: An isomer with a methyl group attached to the fourth carbon atom.
3-Ethylheptane: An isomer with an ethyl group attached to the third carbon atom.
Uniqueness: 4-Ethylheptane is unique due to its specific branching at the fourth carbon atom, which influences its physical and chemical properties. Compared to its isomers, this compound may exhibit different boiling points, melting points, and reactivity due to the position of the ethyl group.
Properties
IUPAC Name |
4-ethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMROPFQWHHUFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176690 | |
| Record name | Heptane, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-32-2 | |
| Record name | 4-Ethylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 4-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptane, 4-ethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are researchers studying the partition coefficients of 4-ethylheptane and other nonane isomers?
A: this compound is an isomer of nonane found in jet fuels like JP-8. Understanding how these isomers distribute in the body (tissue/blood partition coefficients) is crucial for modeling the fuel's kinetic behavior [, ]. This knowledge is essential for developing physiologically-based pharmacokinetic (PBPK) models for jet fuel, ultimately aiding in assessing potential health risks associated with occupational exposure [, ].
Q2: How do the partition coefficients of this compound compare to nonane and its other isomers?
A: Research shows that the partition coefficients of nonane isomers, including this compound, correlate with their log octanol/water (O:W) values [, ]. Nonane, having the highest O:W ratio, exhibits the greatest partition coefficients. Conversely, 2,2,4,4-tetramethylpentane, with the lowest O:W ratio, shows the smallest values [, ]. This suggests a relationship between the structure of the isomer and its tendency to distribute between different phases, like blood and tissues.
Q3: Has this compound been identified in any specific chemical reactions or processes?
A: Yes, this compound was identified as a byproduct in a study focusing on ethylene hydropolymerization using a Co/Al-SBA-15 catalyst []. This reaction, aimed at producing liquid fuel from ethylene, generated a mixture of hydrocarbons, with this compound constituting a portion of the byproduct yield [].
Q4: Are there computational methods available for simulating the behavior of molecules like this compound?
A: Yes, Monte Carlo (MC) simulations, particularly the Configurational Bias Monte Carlo (CBMC) method, are valuable tools for simulating flexible molecules like this compound []. The DICE code, specifically designed for simulating solute-solvent systems, employs CBMC and has been successfully used to simulate similar molecules (e.g., n-octane, 1,2-dichloroethane) in various phases []. This approach allows researchers to study the conformational behavior and interactions of this compound in different environments.
Q5: Can we extrapolate the tissue/blood partition coefficient data from one nonane isomer to another?
A: Research suggests a linear relationship exists between the tissue/blood partition coefficients of nonane isomers []. This finding implies that data collected from a subset of nonane isomers could potentially be used to estimate the partition coefficients for other isomers with the same carbon number []. This could be beneficial in streamlining research efforts and reducing the need for extensive experimentation on every single isomer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



